molecular formula C16H18ClNO2S B5186852 N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide

N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide

Cat. No. B5186852
M. Wt: 323.8 g/mol
InChI Key: USARCCFKAOLXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide, also known as NBBS, is a chemical compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. NBBS is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action, as well as its biochemical and physiological effects, have been studied extensively.

Mechanism of Action

N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide inhibits CA enzymes by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the production of bicarbonate, which can lead to a decrease in the pH of the surrounding tissues. This mechanism of action has been shown to be effective in inhibiting the growth of cancer cells, as well as reducing intraocular pressure in glaucoma patients.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of CA enzymes, the reduction of intraocular pressure, and the inhibition of tumor growth. In addition, N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a pharmaceutical agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide in lab experiments is its potent inhibition of CA enzymes, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of using N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide, including the development of more efficient synthesis methods, the investigation of its potential as a cancer treatment, and the exploration of its anti-inflammatory and antioxidant properties. In addition, further research is needed to determine the safety and efficacy of N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide in humans, as well as its potential side effects. Overall, N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide has shown promise as a pharmaceutical agent, and further research is needed to fully explore its potential.

Synthesis Methods

There are several methods available for synthesizing N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-sec-butylphenol in the presence of a base, or the reaction of 4-chlorobenzenesulfonamide with 4-sec-butylphenol in the presence of a dehydrating agent. Both methods have been successfully used to produce N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide in high yields.

Scientific Research Applications

N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide has been studied for its potential use as a pharmaceutical agent due to its ability to inhibit carbonic anhydrase (CA) enzymes. CA enzymes are involved in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of CA enzymes has been shown to be effective in treating conditions such as glaucoma, epilepsy, and cancer. N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide has been found to be a potent inhibitor of CA enzymes, making it a promising candidate for further research in this area.

properties

IUPAC Name

N-(4-butan-2-ylphenyl)-4-chlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-3-12(2)13-4-8-15(9-5-13)18-21(19,20)16-10-6-14(17)7-11-16/h4-12,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USARCCFKAOLXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(butan-2-yl)phenyl]-4-chlorobenzenesulfonamide

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